molecular formula C23H36N4O20P2 B155820 Udp-N-acetylmuramylalanine CAS No. 1941-66-8

Udp-N-acetylmuramylalanine

Cat. No. B155820
CAS RN: 1941-66-8
M. Wt: 750.5 g/mol
InChI Key: NTMMCWJNQNKACG-JKXSCJIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UDP-N-acetylmuramylalanine (UMA) is a molecule that plays an important role in the bacterial cell wall. It is a key component of the peptidoglycan layer, which provides structural support and protection to the bacterial cell. UMA is also known to stimulate the immune system in vertebrates, making it an important target for research in immunology and microbiology.

Mechanism Of Action

Udp-N-acetylmuramylalanine stimulates the immune system by binding to specific receptors on immune cells, known as Toll-like receptors (TLRs). This binding triggers a signaling cascade that leads to the activation of immune cells and the production of inflammatory cytokines. Udp-N-acetylmuramylalanine also plays a key role in bacterial cell wall synthesis, where it is incorporated into the peptidoglycan layer.

Biochemical And Physiological Effects

Udp-N-acetylmuramylalanine has a number of biochemical and physiological effects, including stimulation of the immune system, regulation of bacterial cell wall synthesis, and potential antibacterial activity. Udp-N-acetylmuramylalanine has also been shown to have an effect on the gut microbiome, where it may play a role in maintaining a healthy balance of bacteria in the gut.

Advantages And Limitations For Lab Experiments

Udp-N-acetylmuramylalanine has a number of advantages for lab experiments, including its ability to stimulate the immune system and its role in bacterial cell wall synthesis. However, Udp-N-acetylmuramylalanine can be difficult to work with due to its instability and potential for degradation. In addition, Udp-N-acetylmuramylalanine can be expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are a number of future directions for research on Udp-N-acetylmuramylalanine, including further studies on its role in the immune system and potential use as a vaccine adjuvant or immunomodulatory agent. Researchers may also explore the potential antibacterial activity of Udp-N-acetylmuramylalanine, as well as its effects on the gut microbiome. Finally, there may be opportunities to develop new methods for synthesizing Udp-N-acetylmuramylalanine, which could make it more accessible for use in lab experiments.

Synthesis Methods

Udp-N-acetylmuramylalanine can be synthesized by a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to assemble the Udp-N-acetylmuramylalanine molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of Udp-N-acetylmuramylalanine from precursor molecules.

Scientific Research Applications

Udp-N-acetylmuramylalanine has been the subject of extensive research in the fields of microbiology and immunology. It has been shown to stimulate the immune system in vertebrates, and may have potential as a vaccine adjuvant or immunomodulatory agent. Udp-N-acetylmuramylalanine has also been studied for its role in bacterial cell wall synthesis and as a target for antibiotics.

properties

CAS RN

1941-66-8

Product Name

Udp-N-acetylmuramylalanine

Molecular Formula

C23H36N4O20P2

Molecular Weight

750.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9-,11-,12-,14-,15-,16-,17-,18-,20-,22?/m1/s1

InChI Key

NTMMCWJNQNKACG-JKXSCJIPSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O

SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

synonyms

UDP-MurNac-Ala
UDP-N-acetylmuramyl-L-alanine
UDP-N-acetylmuramylalanine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.